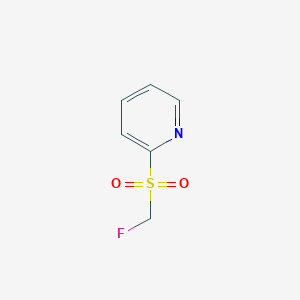

Fluoromethyl 2-pyridyl sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluoromethyl 2-pyridyl sulfone is a chemical compound with the IUPAC name 2-((fluoromethyl)sulfonyl)pyridine . It has a molecular weight of 175.18 and is typically stored at room temperature . It is a solid in physical form .

Synthesis Analysis

The synthesis of Fluoromethyl 2-pyridyl sulfone involves the difluoromethylation of 2-mercaptopyridine (2-PySH) with difluorochloromethane (HCF2Cl) or diethyl bromodifluoromethanephosphonate . After filtration, the solvent is evaporated under vacuum and the combined residue is crystallized in a mixture of ethyl acetate and petroleum ether to give 2-PySO2CF2H as a colorless solid .Molecular Structure Analysis

The InChI code for Fluoromethyl 2-pyridyl sulfone is 1S/C6H6FNO2S/c7-5-11(9,10)6-3-1-2-4-8-6/h1-4H,5H2 .Chemical Reactions Analysis

Fluoromethyl 2-pyridyl sulfone is used in the gem-difluoroolefination of aldehydes and ketones . It is also used as a reagent in the nucleophilic difluoro (sulfonato)methylation of alcohols, N-sulfinyl imines, and halides .Physical And Chemical Properties Analysis

Fluoromethyl 2-pyridyl sulfone has a boiling point of 353.2±35.0 °C and a density of 1.348±0.06 g/cm3 . Its pKa is -3.04±0.19 .Applications De Recherche Scientifique

Carbonyl Gem-Difluoroolefination Reagent

Fluoromethyl 2-pyridyl sulfone (2-PySO2CF2H) serves as a robust carbonyl gem-difluoroolefination reagent. Developed by a research group, this compound enables the efficient conversion of various aldehydes, ketones, and even some lactones to their corresponding gem-difluoroolefins . The guidelines for its laboratory preparation and application are presented in detail for potential users.

Pharmaceutical Research

The versatility of Fluoromethyl 2-pyridyl sulfone is truly remarkable, as it finds applications in pharmaceutical research. Specifically, it serves as a valuable building block in the synthesis of innovative pharmaceutical compounds .

Mechanistic Insights

Preliminary mechanistic studies have revealed that the gem-difluoroolefination reaction involving Fluoromethyl 2-pyridyl sulfone follows a typical Julia–Kocienski-type pathway .

Chemical Sensors and Molecular Recognition

While not directly related to Fluoromethyl 2-pyridyl sulfone, the scientific interests of researchers in this field often extend to chemical sensors, molecular recognition, and mechanochemistry. These areas benefit from the insights gained through the study of versatile reagents like Fluoromethyl 2-pyridyl sulfone.

Mécanisme D'action

Target of Action

Fluoromethyl 2-pyridyl sulfone primarily targets carbonyl functionalities . It acts as a robust carbonyl gem-difluoroolefination reagent .

Mode of Action

The compound interacts with its targets through a process known as gem-difluoroolefination . This interaction results in the conversion of diverse carbonyl functionalities to gem-difluorovinyl motifs .

Biochemical Pathways

Fluoromethyl 2-pyridyl sulfone affects several biochemical pathways, including gem-difluoroolefination, difluoroalkylation, and 2-pyridination . These transformations lead to the synthesis of various structurally diverse organofluorine compounds .

Pharmacokinetics

Its synthesis involves heating the reaction mixture to reflux for 4 to 10 hours with an oil bath between 120 and 130 °c , which may influence its bioavailability.

Result of Action

The action of Fluoromethyl 2-pyridyl sulfone results in the production of a variety of bioactive molecules and functional material precursors . Its use leads to high efficacy and good functional group tolerance .

Action Environment

The action of Fluoromethyl 2-pyridyl sulfone can be influenced by environmental factors such as temperature . For instance, the reaction involving this compound is carried out at temperatures between 120 and 130 °C .

Safety and Hazards

Orientations Futures

Difluoromethyl 2-pyridyl sulfone was first reported in 2010 and has since been widely used in the synthesis of various structurally diverse organofluorine compounds . It provides some mechanistic insights into these transformations, including gem-difluoroolefination, difluoroalkylation, and 2-pyridination . By applying these transformations, a variety of bioactive molecules and functional material precursors were obtained .

Propriétés

IUPAC Name |

2-(fluoromethylsulfonyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-5-11(9,10)6-3-1-2-4-8-6/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKYDPXAKVBJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoromethyl 2-pyridyl sulfone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2969481.png)

![5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2969482.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide](/img/structure/B2969487.png)

![2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2969490.png)

![2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B2969492.png)

![2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2969493.png)

![1,6-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2969496.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2969501.png)